
Benzoic acid, 4-(2-oxo-1-piperidinyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(2-oxo-1-piperidinyl)-, methyl ester is a chemical compound with the molecular formula C13H15NO3 It is known for its unique structure, which includes a benzoic acid moiety linked to a piperidinyl group through a methyl ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(2-oxo-1-piperidinyl)-, methyl ester typically involves the esterification of benzoic acid derivatives with piperidinyl ketones. One common method includes the reaction of 4-(2-oxo-1-piperidinyl)benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(2-oxo-1-piperidinyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidinyl ketone to a secondary amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidinyl moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(2-oxo-1-piperidinyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-(2-oxo-1-piperidinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-(2-oxo-1-piperidinyl)-, methyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-(2-oxo-1-piperidinyl)-: This compound lacks the methyl ester group and may have different reactivity and applications.
Methyl 2-chloro-4-(1-pyrrolidinyl)benzenecarboxylate: A similar ester compound with a pyrrolidinyl group instead of a piperidinyl group.
2-Chloro-4-(4-morpholinyl)benzoic acid methyl ester: Another ester compound with a morpholinyl group, which may exhibit different chemical and biological properties.
Eigenschaften
CAS-Nummer |
503614-97-9 |
|---|---|
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
methyl 4-(2-oxopiperidin-1-yl)benzoate |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)10-5-7-11(8-6-10)14-9-3-2-4-12(14)15/h5-8H,2-4,9H2,1H3 |
InChI-Schlüssel |
KNUNJWZMNTWUSR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)N2CCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14242180.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)

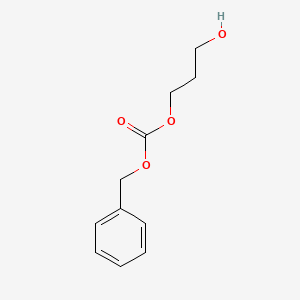

![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
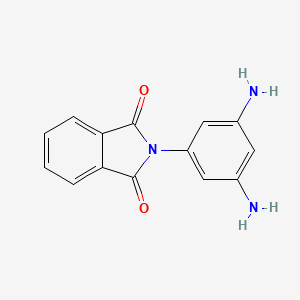
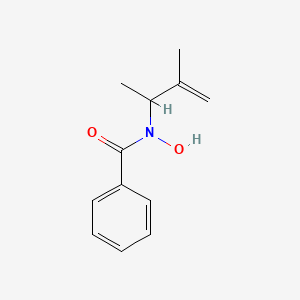
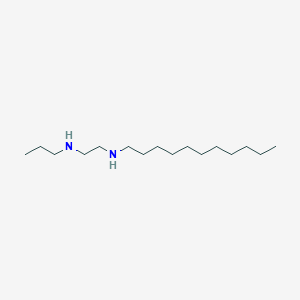
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)

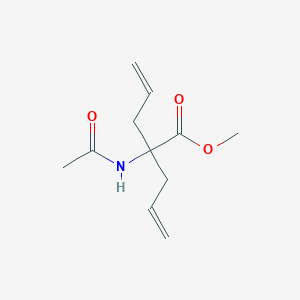

![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
